Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

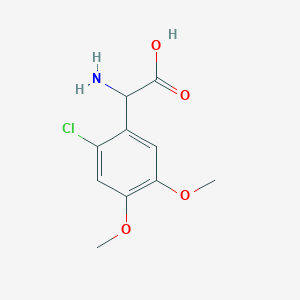

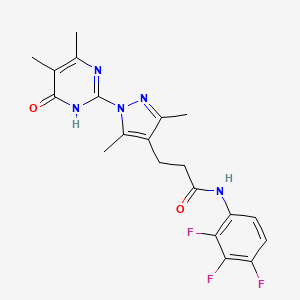

“Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a methyl group at the 4-position and a carboxylate ester group at the 3-position. At the 5-position, there is a diethylcarbamoyl group, which is a carbonyl group bonded to two ethyl groups and an amino group. Finally, there is an amino group at the 2-position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, amino groups, and ester group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino groups might participate in acid-base reactions, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and amino groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis of Thieno[3,4-d]pyrimidines

The compound plays a role in the synthesis of thieno[3,4-d]pyrimidines, which are important for their potential in pharmaceuticals and materials science. For instance, reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds facilitate the production of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, a process that highlights the elimination of the corresponding ketone to yield these compounds (Ryndina et al., 2002).

Development of Disperse Dyes

This chemical also finds applications in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. The synthesis of related aminothiophenes and their diazotization followed by coupling with various N-phenylmaleimides results in new monoazo disperse dyes. These dyes demonstrate excellent fastness properties on polyester fabric, although their photostability may be poor, indicating their utility in textile applications (Iyun et al., 2015).

Metal Complexation and Dyeing Performance

Further research has been conducted on metal complexation of disperse dyes derived from thiophene with metals like Cu, Co, and Zn, and their application properties on polyester and nylon fabrics. These complexes exhibit good to excellent fastness properties, showcasing the versatility of thiophene-based dyes in fabric dyeing processes (Abolude et al., 2021).

Synthesis and Tautomeric Structures of Bis-heterocyclic Monoazo Dyes

The chemical also serves as a precursor for the synthesis and study of tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes' solvatochromic behavior and tautomeric structures in various solvents have been evaluated, contributing to our understanding of dye chemistry and its applications in materials science (Karcı & Karcı, 2012).

Fluorescence Property Study

Another study focused on the synthesis and characterization of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, exploring its novel fluorescence properties. This indicates potential applications in creating fluorescent materials or probes for scientific research (Guo Pusheng, 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-5-14(6-2)11(15)9-7(3)8(10(13)18-9)12(16)17-4/h5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICZSXYUFPDJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2634736.png)

![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)

![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2634742.png)

![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2634753.png)

![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride](/img/structure/B2634754.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)

![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)

![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)